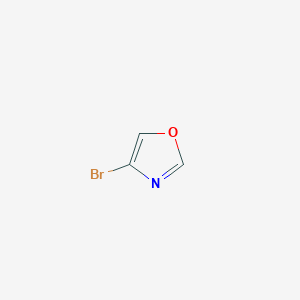

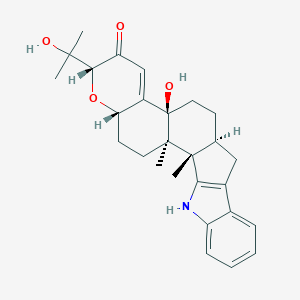

![molecular formula C8H13NO2 B040974 2-Aminobicyclo[2.2.1]heptan-2-carbonsäure CAS No. 20448-79-7](/img/structure/B40974.png)

2-Aminobicyclo[2.2.1]heptan-2-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives involves various strategies, including asymmetric synthesis, stereocontrolled procedures, and efficient methodologies that leverage the Corey-Link methodology, photochemical [2+2] cycloaddition, and stereoselective cyclopropanation. These approaches are designed to construct the bicyclic framework with high diastereoselectivity and yield, making the synthesis process valuable for further applications in medicinal chemistry and biological research (Park et al., 2008), (Pedregal & Prowse, 2002), (Charnay-Pouget et al., 2021).

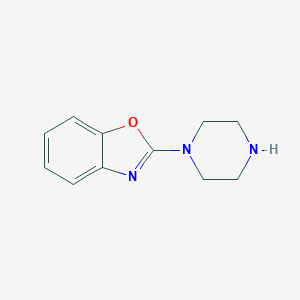

Molecular Structure Analysis

The molecular structure of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives has been extensively analyzed using techniques like 1H NMR spectroscopy and X-ray crystallography. These analyses confirm the constrained structure of the compound, which is crucial for its role as a mimic for biological molecules and turns in peptides. The structural confirmation aids in understanding the compound's interaction with biological targets and its potential therapeutic applications (Palkó et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid primarily focus on its functionalization and derivatization to explore its chemical properties and potential as a scaffold in drug design. The compound's ability to undergo reactions such as cycloaddition, chemoselective ester cleavage, and Curtius rearrangement highlights its versatility in synthetic chemistry (Kim et al., 2015).

Physical Properties Analysis

The physical properties of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in biological systems. While detailed studies on these aspects are not directly available, the synthesis and structural analysis provide insights into the compound's behavior in different environments, facilitating its use in further pharmaceutical research.

Chemical Properties Analysis

The chemical properties, including reactivity, isomerization, and interaction with biomolecules, are essential for understanding the compound's biological activity. Its conformationally restricted structure influences its interaction with receptors and enzymes, making it a valuable tool for studying biochemical pathways and developing new therapeutic agents (Vorberg et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Diese Verbindung wird in der chemischen Synthese verwendet . Sie wird oft als Baustein bei der Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht es ihr, auf eine Weise zu reagieren, die anderen Verbindungen nicht möglich ist, was sie zu einem wertvollen Werkzeug für Chemiker macht .

Proteinogene α-Aminosäuren (α-AAs)

Sie wurde bei der Synthese von hybriden Oligomeren unterschiedlicher Länge durch Kombination von ABOC und proteinogenen α-Aminosäuren (α-AAs) verwendet . Dies hat zur Entdeckung eines kettenlängenabhängigen konformativen Polymorphismus zwischen der 9/11- und einer breiteren 18/16-Helix in Lösung geführt .

Transport von neutralen Aminosäuren

Die Verbindung wurde aufgrund ihres onkofetalen Charakters in verschiedenen Krebsarten untersucht . Basierend auf Studien zur Funktionshemmung wurde sie für den Transport von neutralen Aminosäuren in Zellen vorgeschlagen .

Inhibitor des Aminosäuretransports

Sie wurde als Inhibitor des Aminosäuretransports über Zellmembranen verwendet . Diese Anwendung ist besonders wichtig im Bereich der Biochemie und Zellbiologie, wo das Verständnis des Transports von Stoffen über Zellmembranen entscheidend ist .

Forschungseinsatz

Die Verbindung wird hauptsächlich für Forschungszwecke verwendet . Ihre einzigartige Struktur und Eigenschaften machen sie zu einem interessanten Thema für viele Forscher im Bereich der organischen Chemie <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www

Wirkmechanismus

Target of Action

The primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid , also known as 2-Amino-2-norbornanecarboxylic acid , is the large amino acid transporters . These transporters play a crucial role in the transport of amino acids across cell membranes .

Mode of Action

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid acts as an inhibitor of these large amino acid transporters . By inhibiting these transporters, it disrupts the normal transport of amino acids across the cell membrane .

Result of Action

The inhibition of large amino acid transporters by 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid can potentially suppress tumor progression and apoptosis . This suggests that the compound may have potential anti-tumor activity .

Eigenschaften

IUPAC Name |

2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h5-6H,1-4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUVBVXDFRDIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942624 | |

| Record name | 2-Aminonorbornane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20448-79-7, 39669-35-7 | |

| Record name | 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020448797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.2.1)heptane-2-carboxylic acid, 2-amino-, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039669357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminonorbornane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid?

A1: 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) has a molecular formula of C8H13NO2 and a molecular weight of 155.20 g/mol.

Q2: Is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid chiral?

A: Yes, BCH is a chiral molecule, existing as four stereoisomers. Its insulin-releasing activity is stereospecific, with the (−)-b-aminobicycloheptane carboxylic acid isomer exhibiting the most potent activity. []

Q3: What is the primary target of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid in biological systems?

A: BCH primarily targets the L-type amino acid transporter (LAT) family. These transporters are responsible for the sodium-independent transport of large, neutral amino acids across cell membranes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: How does 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid interact with its target?

A: BCH acts as a competitive inhibitor of LATs, binding to the transporter and preventing the uptake of natural amino acids like leucine, isoleucine, phenylalanine, and tyrosine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What are the downstream effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid inhibiting L-type amino acid transporters?

A5: Inhibiting LATs with BCH can have various downstream effects, depending on the cell type and experimental context. Some observed effects include:

- Reduced amino acid uptake: BCH directly reduces the cellular uptake of LAT substrates, impacting protein synthesis and cellular metabolism. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Altered insulin release: In pancreatic beta cells, BCH can both stimulate and inhibit insulin release depending on the experimental conditions. It has been shown to activate glutamate dehydrogenase, influencing insulin secretion. [, , , ]

- Changes in glutathione metabolism: BCH can indirectly affect glutathione efflux from hepatocytes, potentially by interacting with methionine transport. []

- Modulation of methylmercury uptake: BCH can inhibit the transport of methylmercury across the blood-brain barrier, suggesting that methylmercury may utilize LATs for CNS entry. []

Q6: Is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid specific to a particular L-type amino acid transporter subtype?

A: While BCH exhibits broad inhibition of LATs, studies suggest some preference for specific subtypes. For instance, it shows significant inhibition of LAT1 and LAT2, both involved in the transport of large neutral amino acids. [, ] It also interacts with system L2, another Na+-independent transporter system. []

Q7: How is 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid used in scientific research?

A7: BCH is widely used as a pharmacological tool to:

- Characterize amino acid transport systems: Researchers employ BCH to identify and differentiate between various amino acid transporters in different cell types and tissues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Study the role of LATs in specific physiological processes: By selectively inhibiting LATs with BCH, researchers can investigate their involvement in processes such as insulin secretion, nutrient uptake, and neurotransmitter release. [, , , , , ]

- Develop novel drug delivery strategies: Understanding the interaction of BCH with LATs can provide insights for designing drug delivery systems that utilize these transporters to enhance drug uptake into specific cells or tissues. [, ]

Q8: Are there any other research areas where 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is relevant?

A8: Yes, BCH has also been explored in the development of:

- Anti-cancer agents: Researchers are investigating the potential of targeting LAT1, which is overexpressed in several cancers, with BCH-derived compounds as a novel therapeutic strategy. [, , ]

- Probes for imaging techniques: Studies have explored the use of radiolabeled BCH analogs for visualizing tumors with positron emission tomography (PET). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.